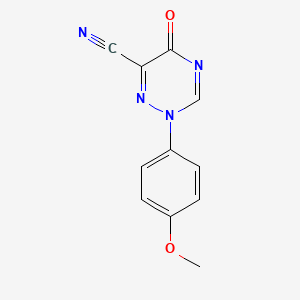
2-(4-Methoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carbonitrile is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This specific compound features a methoxyphenyl group, a carbonitrile group, and a dihydro-1,2,4-triazine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: 4-Methoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with cyanogen bromide to form the triazine ring.
Oxidation: The final step involves oxidation to introduce the oxo group at the 5-position of the triazine ring.
The reaction conditions often include solvents like ethanol or methanol and may require heating under reflux to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo further oxidation to introduce additional oxo groups or to modify the existing functional groups.
Common Reagents and Conditions
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the carbonitrile group yields an amine, while substitution of the methoxy group can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or interfere with cancer cell proliferation by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1,2,4-triazine-3,5-dione: Similar structure but with different functional groups.
2-(4-Methoxyphenyl)-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Another triazine derivative with a different ring structure.
4-Methoxyphenyl-1,2,4-triazole: A related compound with a triazole ring instead of a triazine ring.
Uniqueness
2-(4-Methoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carbonitrile is unique due to its specific combination of functional groups and ring structure
Properties
Molecular Formula |
C11H8N4O2 |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-oxo-1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C11H8N4O2/c1-17-9-4-2-8(3-5-9)15-7-13-11(16)10(6-12)14-15/h2-5,7H,1H3 |
InChI Key |
ZYSZZADKWPBWDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC(=O)C(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Dioxo-2-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11183553.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11183555.png)
![methyl 7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11183587.png)
![9-(4-chlorophenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11183594.png)
![11-(furan-2-yl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11183596.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B11183603.png)
![N-(2,3-dimethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11183610.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one](/img/structure/B11183612.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11183614.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11183615.png)
![2-[(2,5-difluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B11183616.png)
![N-[4-(acetylamino)phenyl]-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide](/img/structure/B11183622.png)
![2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B11183623.png)
